

Application Notes & Protocols: BMS-986187 for G Protein Activation Assays

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Compound of Interest

Compound Name: BMS-986187

Cat. No.: B15620355

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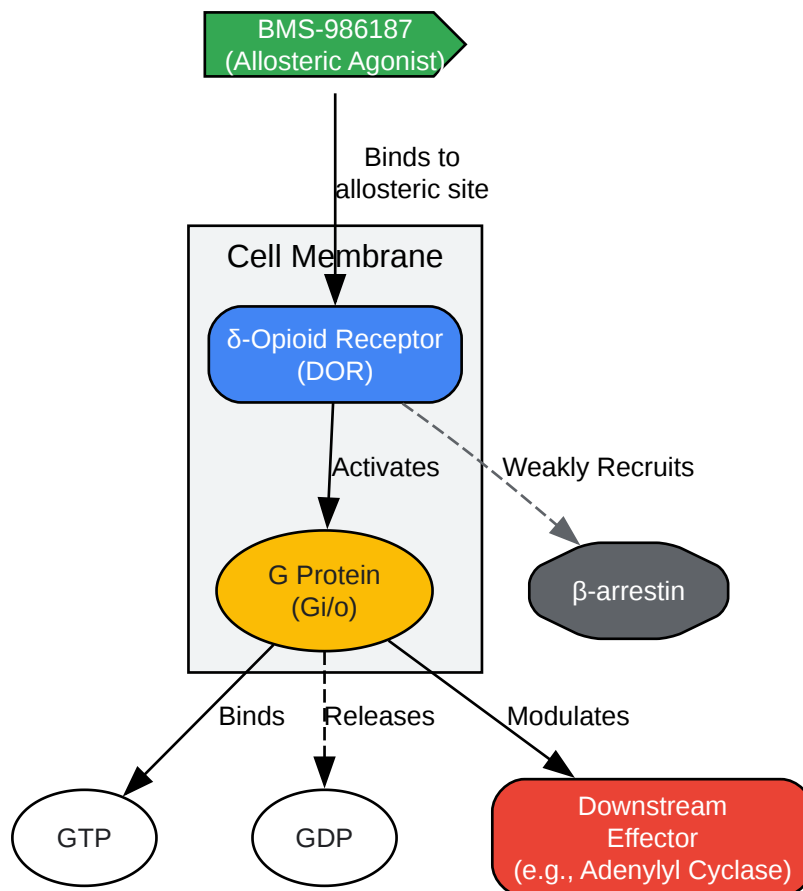
Introduction

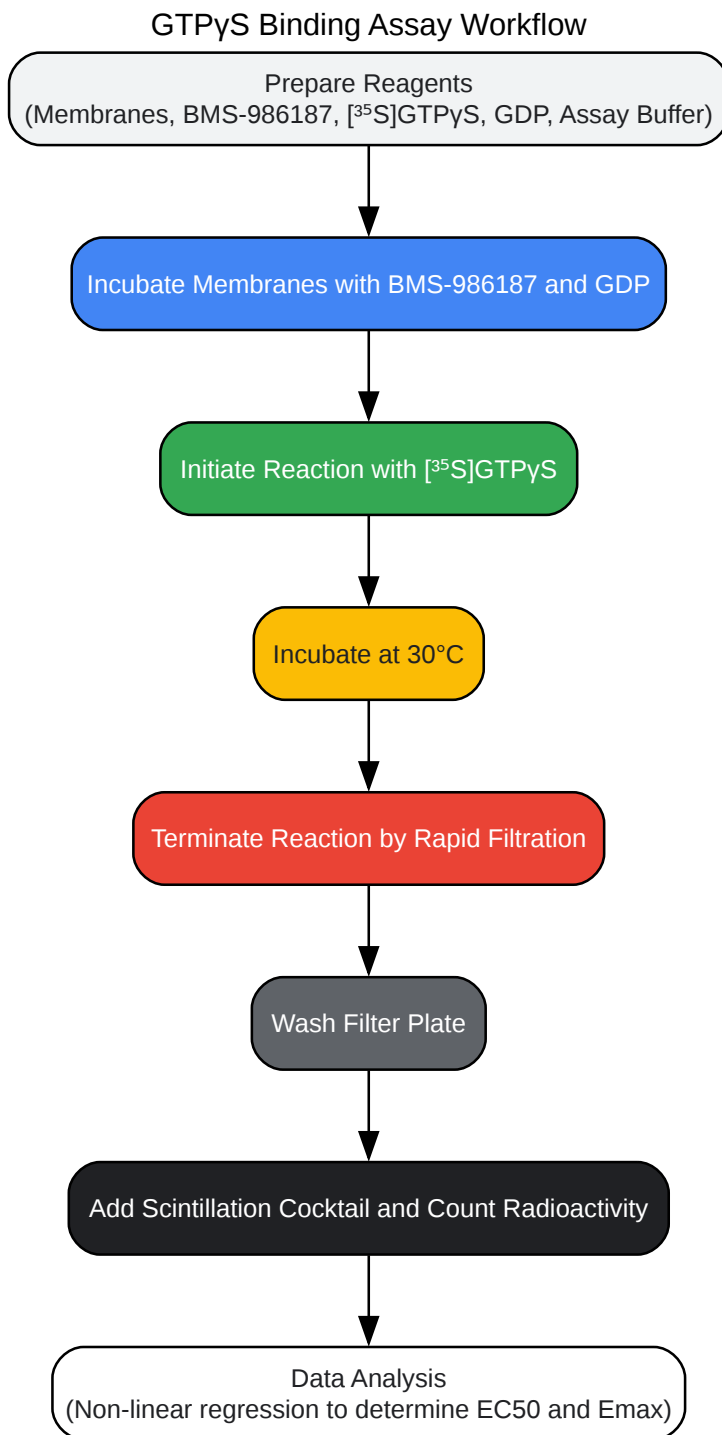
BMS-986187 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the δ -opioid receptor (DOR).[1][2][3] It has been identified as a G protein-biased allosteric agonist, demonstrating the ability to directly activate G proteins with a preference for this pathway over β -arrestin recruitment.[4][5] This characteristic makes **BMS-986187** a valuable tool for studying the intricacies of G protein signaling and for the development of novel therapeutics targeting the δ -opioid receptor.

These application notes provide detailed protocols for utilizing **BMS-986187** in G protein activation assays, specifically focusing on the widely used GTPyS binding assay.

Signaling Pathway of BMS-986187 at the δ -Opioid Receptor

BMS-986187 binds to an allosteric site on the δ -opioid receptor, distinct from the orthosteric site where endogenous ligands like enkephalins bind.[6][7] This binding event modulates the receptor's conformation, leading to the activation of intracellular G proteins, primarily of the G_i/o family. As a biased agonist, **BMS-986187** preferentially stimulates G protein-mediated signaling pathways while having a minimal effect on the β -arrestin pathway.

BMS-986187 Signaling Pathway at the δ -Opioid Receptor



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